3,5-Dimethyl-4H-1,2,4-triazol-4-amine
Overview
Description
3,5-Dimethyl-4H-1,2,4-triazol-4-amine is a heterocyclic compound with the molecular formula C4H8N4. It is a derivative of 1,2,4-triazole, characterized by the presence of two methyl groups at the 3rd and 5th positions and an amino group at the 4th position.
Mechanism of Action
Target of Action
It’s known that triazole derivatives can bind to a variety of enzymes and receptors in biological systems via diverse non-covalent interactions .
Mode of Action
The mode of action of 4-Amino-3,5-dimethyl-1,2,4-triazole involves inhibiting certain biological processes. For instance, Schiff bases obtained from this compound have been reported to inhibit endocytosis . In copper (II) complexes, they inhibit protein tyrosine phosphatases .
Result of Action
Its ability to inhibit endocytosis and protein tyrosine phosphatases suggests that it may alter cellular signaling and potentially impact cellular growth and differentiation .
Biochemical Analysis
Biochemical Properties
3,5-Dimethyl-4H-1,2,4-triazol-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with matrix metalloproteinase-1, an enzyme involved in the degradation of extracellular matrix components . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. Additionally, this compound can interact with other proteins through hydrogen bonding and hydrophobic interactions, influencing their structural conformation and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress responses . It also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been found to inhibit the activity of matrix metalloproteinase-1 by binding to its active site . This inhibition can lead to reduced degradation of extracellular matrix components, impacting tissue remodeling and repair processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively . At higher doses, it can exhibit toxic or adverse effects, such as altered behavior and somnolence in animal models . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species and other metabolites . These interactions can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and efficacy. For example, the compound’s interaction with specific transporters can enhance its uptake into target cells, increasing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products
The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Dimethyl-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1H-1,2,4-triazole
- 1,2,4-Triazole
- 3,5-Diamino-1,2,4-triazole
- 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole
Uniqueness
3,5-Dimethyl-4H-1,2,4-triazol-4-amine is unique due to the presence of both methyl groups and an amino group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring specific chemical functionalities .
Properties
IUPAC Name |
3,5-dimethyl-1,2,4-triazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-3-6-7-4(2)8(3)5/h5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIKMZAVLKMOFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281998 | |
Record name | 3,5-Dimethyl-4H-1,2,4-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827344 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3530-15-2 | |
Record name | 4-Amino-3,5-dimethyl-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3530-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 23773 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003530152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3530-15-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34805 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3530-15-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23773 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dimethyl-4H-1,2,4-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-DIMETHYL-(1,2,4)TRIAZOL-4-YLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the structural characterization of 4-amino-3,5-dimethyl-1,2,4-triazole?
A: 4-Amino-3,5-dimethyl-1,2,4-triazole (ADMTRZ) possesses a molecular formula of C4H8N4 and a molecular weight of 112.13 g/mol []. Spectroscopic data, including 1H NMR, 13C NMR, IR, and mass spectrometry, confirm its structure. For detailed spectroscopic analysis, refer to the studies focusing on its synthesis and characterization [, ].
Q2: How does 4-amino-3,5-dimethyl-1,2,4-triazole coordinate with metal ions?
A: ADMTRZ acts as a versatile ligand in coordination chemistry, often exhibiting a bridging mode through its nitrogen atoms (N1 and N2) to connect metal centers [, , , , , ]. This bridging ability contributes to the formation of diverse polynuclear metal complexes with intriguing structural architectures and magnetic properties [].
Q3: Are there studies on the Structure-Activity Relationship (SAR) of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives?
A: While detailed SAR studies are limited in the provided literature, research suggests that modifications to the 4-amino group of ADMTRZ can influence its biological activity. For instance, the introduction of various substituents on the 4-amino group could impact its binding affinity to target enzymes [, ]. Further systematic modifications and biological evaluations are needed to establish a comprehensive SAR profile.
Q4: What analytical techniques are used to characterize and quantify 4-amino-3,5-dimethyl-1,2,4-triazole?
A4: Researchers employ a range of analytical techniques for characterizing and quantifying ADMTRZ, including:
- Spectroscopy: 1H NMR, IR spectroscopy, and chromatography-mass spectrometry confirm the structure and purity of synthesized compounds [, , , ].
- X-ray crystallography: Provides detailed structural information on ADMTRZ complexes, revealing their coordination modes and spatial arrangements [, , , ].
- Elemental Analysis: Determines the elemental composition of synthesized compounds, aiding in structure confirmation [, ].
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